4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
Overview
Description
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, iodo, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by iodination and hydroxylation. One common method involves the trifluoromethylation of a pyridine derivative using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The iodination can be achieved using iodine (I2) or an iodine-containing reagent under oxidative conditions. Hydroxylation is often carried out using a hydroxylating agent such as hydrogen peroxide (H2O2) or a similar oxidant.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 4-Hydroxy-3-(trifluoromethyl)pyridine.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 4-Oxo-2-iodo-3-(trifluoromethyl)pyridine.
Reduction: Formation of 4-Hydroxy-3-(trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-Hydroxy-3-(trifluoromethyl)pyridine: Lacks the iodo group, resulting in different reactivity and applications.
2-Iodo-3-(trifluoromethyl)pyridine:
Uniqueness
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodo and trifluoromethyl groups enhances its utility in various synthetic and industrial processes, while the hydroxy group provides additional sites for chemical modification.
Properties
IUPAC Name |
2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVWPSXTZWZNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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